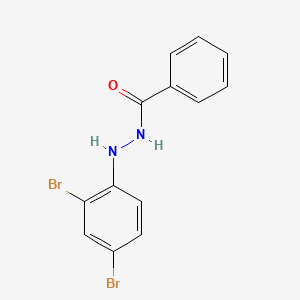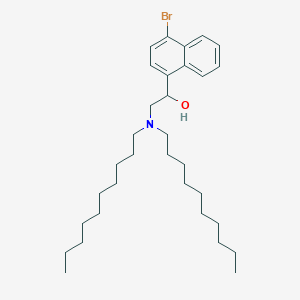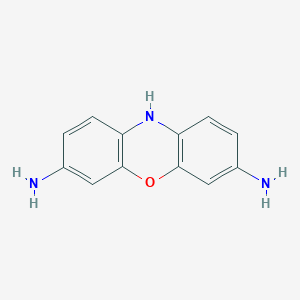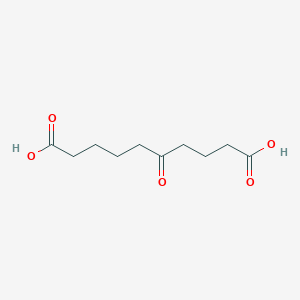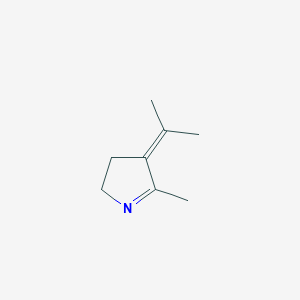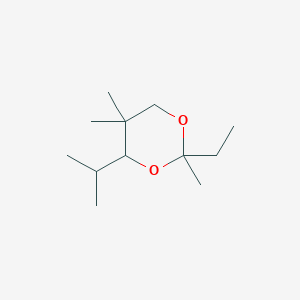
2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including multiple alkyl groups attached to the dioxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and ketones or aldehydes. The reaction conditions often require a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
化学反応の分析
Types of Reactions
2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: May serve as a model compound for studying dioxane derivatives.
Industry: Used in the production of polymers, resins, or other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various organic transformations. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with different substituents.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with distinct structural features.
Uniqueness
2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is unique due to its specific alkyl substitutions, which may impart different chemical and physical properties compared to other dioxane derivatives
特性
CAS番号 |
6290-33-1 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
2-ethyl-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-7-12(6)13-8-11(4,5)10(14-12)9(2)3/h9-10H,7-8H2,1-6H3 |
InChIキー |
BSGGXOUKQJUEMF-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCC(C(O1)C(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


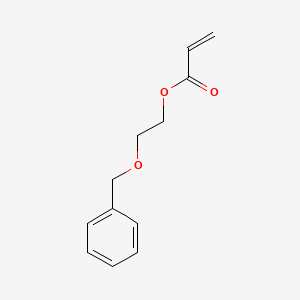

![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
